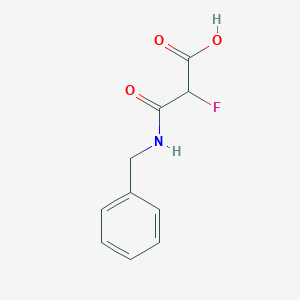

3-(Benzylamino)-2-fluoro-3-oxopropanoic acid

CAS No.: 1314398-16-7

Cat. No.: VC13683889

Molecular Formula: C10H10FNO3

Molecular Weight: 211.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314398-16-7 |

|---|---|

| Molecular Formula | C10H10FNO3 |

| Molecular Weight | 211.19 g/mol |

| IUPAC Name | 3-(benzylamino)-2-fluoro-3-oxopropanoic acid |

| Standard InChI | InChI=1S/C10H10FNO3/c11-8(10(14)15)9(13)12-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15) |

| Standard InChI Key | QVXMZBPCMZDNGR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)C(C(=O)O)F |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(C(=O)O)F |

Introduction

Structural Characteristics and Molecular Identity

Core Chemical Architecture

The compound’s structure consists of three primary components:

-

Fluorinated 3-oxopropanoic acid backbone: A three-carbon chain with a ketone group at position 3, a fluorine atom at position 2, and a carboxylic acid group at position 1 .

-

Benzylamino substituent: A benzyl group (-CH₂C₆H₅) linked via an amine (-NH-) to the ketone-bearing carbon.

-

Functional groups: The carboxylic acid (-COOH) and amine (-NH-) groups enable participation in hydrogen bonding and ionic interactions, while the fluorine atom influences electronic properties.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀FNO₃ | |

| Molecular Weight | 211.19 g/mol | |

| IUPAC Name | 3-(benzylamino)-2-fluoro-3-oxopropanoic acid | |

| SMILES | C1=CC=C(C=C1)CNC(=O)C(C(=O)O)F | |

| InChIKey | QVXMZBPCMZDNGR-UHFFFAOYSA-N |

Comparative Analysis with Related Compounds

The fluorinated 3-oxopropanoic acid moiety distinguishes this compound from non-fluorinated analogs like 3-oxopropanoic acid (CAS 926-61-4), which lacks the fluorine atom and benzylamino group . The addition of fluorine increases electronegativity and metabolic stability, while the benzyl group enhances lipophilicity, potentially improving membrane permeability.

Synthesis and Reaction Pathways

General Synthetic Strategy

Synthesis typically begins with 2-fluoro-3-oxopropanoic acid (CID 14050991) , which undergoes sequential modifications:

-

Amidation: Reaction with benzylamine introduces the benzylamino group via nucleophilic attack on the ketone carbonyl, forming a Schiff base intermediate.

-

Acid Stabilization: The carboxylic acid group remains protected or deprotected depending on reaction conditions, often using polar solvents (e.g., DMF or THF) under reflux.

Key Reaction Conditions

-

Temperature: 80–100°C under reflux to drive amide formation.

-

Catalysts: Acid or base catalysts (e.g., pyridine or HCl) may accelerate Schiff base formation.

-

Purification: Chromatography or recrystallization isolates the product.

Mechanistic Insights

The amine group of benzylamine attacks the electrophilic carbonyl carbon of 2-fluoro-3-oxopropanoic acid, followed by proton transfer and dehydration to form the imine (Schiff base). Subsequent tautomerization stabilizes the amide linkage. Fluorine’s electron-withdrawing effect polarizes the carbonyl, enhancing reactivity toward nucleophiles .

Physicochemical Properties

Experimental and Predicted Properties

While specific experimental data (e.g., melting point) are unavailable, computational predictions and analog comparisons provide insights:

Table 2: Physicochemical Profile

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid and amine groups.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.

Biological Activity and Hypothesized Mechanisms

Fluorine’s Role in Bioactivity

Fluorine’s electronegativity and small atomic radius enhance binding affinity to biological targets by:

-

Strengthening hydrogen bonds with enzymes or receptors.

-

Increasing metabolic stability by resisting oxidative degradation.

Table 3: Comparative Bioactivity of Fluorinated Compounds

Future Research Directions

Mechanistic Studies

-

Target Identification: Screen against bacterial enzymes (e.g., Mur ligases) to validate antimicrobial hypotheses.

-

In Vitro Assays: Measure MIC (Minimum Inhibitory Concentration) against Gram-positive and Gram-negative strains.

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume